1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring with an acetyl group at the 1-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes in cellular processes . These interactions can result in the treatment of various conditions, including cancer cells, microbes, and different types of disorders .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Indole derivatives, which share a similar structure, have been found to exhibit various biologically vital properties . These properties suggest that indole derivatives may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the synthesis of similar compounds, such as n-substituted pyrroles, has been achieved under very mild reaction conditions . This suggests that the action of similar compounds may be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for high yield and purity, often employing catalytic amounts of iron (III) chloride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
Scientific Research Applications
1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 1-Acetyl-1H-pyrrole-2-carboxylic acid
- 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
- 1-Acetyl-2,5-dihydro-1H-pyrrole
Uniqueness: 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the pyrrole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
Properties
IUPAC Name |
1-acetyl-2,5-dihydropyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h2-3,6H,4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHKUSGNBBQVID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC=CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338471 |
Source
|
Record name | 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76945-40-9 |
Source
|
Record name | 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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